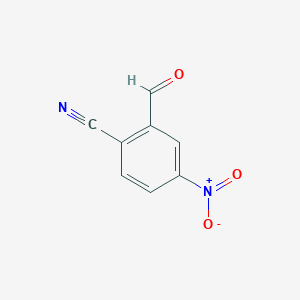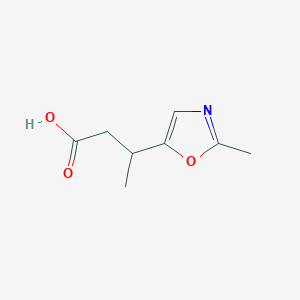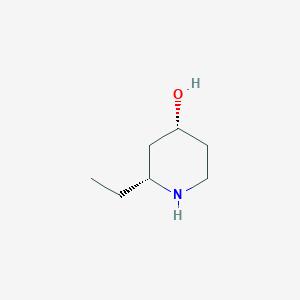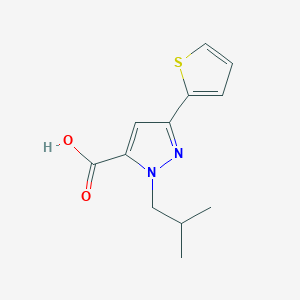
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide is a complex organic compound that features a cyanocyclopentyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the cyanocyclopentyl intermediate: This could be achieved by reacting cyclopentanone with cyanide sources under basic conditions.
Synthesis of the trifluoromethyl-substituted pyridine:
Coupling with piperazine: The pyridine derivative could be coupled with piperazine using a suitable coupling agent like EDCI or DCC.
Final assembly: The final step would involve the acylation of the piperazine derivative with the cyanocyclopentyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the cyanocyclopentyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl group on the pyridine ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine or cyanocyclopentyl groups.
Reduction: Amine derivatives from the reduction of the nitrile group.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor ligand, it might bind to a specific receptor and modulate its activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved could be related to signal transduction, metabolic regulation, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Cyanocyclopentyl)-2-(4-(trifluoromethyl)pyridin-2-yl)piperazine: Similar structure but lacks the acetamide group.
N-(1-Cyanocyclopentyl)-2-(4-(5-methyl)pyridin-2-yl)piperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group on the pyridine ring and the specific arrangement of functional groups in N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide might confer unique properties such as increased lipophilicity, metabolic stability, or specific biological activity.
Eigenschaften
Molekularformel |
C18H22F3N5O |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-(1-cyanocyclopentyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-4-15(23-11-14)26-9-7-25(8-10-26)12-16(27)24-17(13-22)5-1-2-6-17/h3-4,11H,1-2,5-10,12H2,(H,24,27) |
InChI-Schlüssel |
ZQNMQHGRHMFZDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)

![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)



